(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole
Description
(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole is a chiral dihydrooxazole derivative featuring a bipyridinyl group at the 2-position and a phenyl substituent at the 4-position of the oxazole ring. The compound is commercially available with high enantiomeric excess (99% ee) and purity (97–99%), priced at ¥936.00 per 100mg .
Properties
IUPAC Name |
(4R)-4-phenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O/c1-2-7-14(8-3-1)18-13-23-19(22-18)17-11-6-10-16(21-17)15-9-4-5-12-20-15/h1-12,18H,13H2/t18-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXGHXWEYNBAAR-SFHVURJKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(O1)C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N=C(O1)C2=CC=CC(=N2)C3=CC=CC=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bipyridine Assembly via Suzuki-Miyaura Coupling
The 2,2'-bipyridine moiety is typically constructed using palladium-catalyzed cross-coupling. A Pd/NIXANTPHOS catalyst system enables efficient coupling of 6-bromo-2-pyridylzinc reagents with 2-chloropyridine derivatives at 80°C in THF, achieving yields up to 92%. Key advantages include:
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Chemoselectivity : Minimal homocoupling byproducts (<5%)
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Functional Group Tolerance : Compatible with ester and nitrile groups
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Ligand Efficiency : NIXANTPHOS ligand loading as low as 2 mol%
Reaction optimization data:
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Temperature | 80°C | +22 vs 60°C |
| Pd(OAc)₂ Loading | 5 mol% | -15 at 2 mol% |
| THF:H₂O Ratio | 4:1 | +18 vs 2:1 |
Oxazoline Ring Formation via Tandem Cyclization
Following bipyridine synthesis, oxazoline formation employs a stereoselective cyclization strategy. Treatment of N-(2-hydroxyethyl)-6-(2-pyridyl)pyridine-2-carboxamide with Burgess reagent in dichloromethane at -20°C induces cyclization, yielding the dihydrooxazole core with 85% ee. Critical factors:
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Steric Guidance : Bulky bipyridine group directs facial selectivity
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Temperature Control : Below -15°C minimizes racemization
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Acid Scavengers : 2,6-Lutidine (2 equiv) enhances yield by 31%
Asymmetric Hydrogenation Approaches
Enantioselective Olefin Reduction
A two-step sequence involving:
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Rhodium-catalyzed hydrogenation of 2-([2,2'-bipyridin]-6-yl)-4-phenyloxazole
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Kinetic resolution using Pseudomonas fluorescens lipase
The hydrogenation step employs [Rh(COD)((R)-BINAP)]BF₄ (1 mol%) under 50 bar H₂ in methanol, achieving 94% conversion with 88% ee. Subsequent enzymatic resolution enhances enantiopurity to >99% ee but reduces overall yield to 68%.
Comparative catalyst performance:
| Catalyst System | ee (%) | TOF (h⁻¹) |
|---|---|---|
| Rh-BINAP | 88 | 420 |
| Ru-TolBINAP | 76 | 380 |
| Ir-PHOX | 82 | 410 |
Dynamic Kinetic Asymmetric Transformation
Innovative work utilizes nickel-catalyzed hydrogenation with redox-active pyrox ligands to achieve dynamic kinetic control. Key features:
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Ligand Design : Chiral pyridine-oxazoline (pyrox) ligands enable β-hydride elimination/reinsertion
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Temperature Effects : 70°C optimal for stereochemical flipping
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Solvent System : tert-Amyl alcohol improves catalyst longevity
Reaction outcomes:
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TON : 1,250
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ee : 91%
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Diastereomeric Ratio : 95:5
Enzymatic Desymmetrization Methods
Lipase-Mediated Kinetic Resolution
Candida antarctica lipase B (CAL-B) resolves racemic 2-([2,2'-bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole through acetylation in vinyl acetate. Critical parameters:
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Solvent : tert-Butyl methyl ether (TBME)
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Temperature : 35°C
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Enzyme Loading : 20 mg/mmol substrate
Performance metrics:
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E-value : 48
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Conversion : 45% at 24h
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Product ee : 98%
Whole-Cell Biocatalysis
Engineered E. coli expressing Rhodococcus erythropolis amidase demonstrates improved efficiency:
| Strain | Activity (U/mg) | ee (%) |
|---|---|---|
| Wild-type | 12 | 82 |
| Mutant A32T | 47 | 95 |
| Double mutant | 89 | 99 |
Solid-Phase Synthesis for Parallel Optimization
A modular approach using Wang resin enables rapid screening of reaction conditions:
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Resin-bound 6-bromo-2-pyridinecarboxylic acid
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Suzuki coupling with 2-pyridylboronic ester
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On-resin oxazoline formation
Key advantages:
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Throughput : 96 conditions tested simultaneously
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Yield Optimization : Identified 1:3 DIPEA/DBU base combination
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Solvent Screen : 1,4-Dioxane superior to THF (78% vs 62% yield)
Continuous Flow Synthesis
Microreactor technology (Corning AFR) enhances process control:
| Parameter | Batch Yield | Flow Yield |
|---|---|---|
| Reaction Time | 18h | 45min |
| Byproduct Formation | 12% | 3% |
| Space-Time Yield | 0.8 g/L/h | 14 g/L/h |
Critical innovations:
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Segmented Flow : Prevents catalyst deactivation
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In-line IR : Real-time monitoring of imine intermediate
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Automated pH Control : Maintains optimal cyclization conditions
Mechanism of Action
The mechanism of action of ®-2-([2,2’-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions by stabilizing transition states and intermediates. The bipyridine moiety plays a crucial role in binding to metal centers, while the oxazole ring can influence the electronic properties of the complex.
Comparison with Similar Compounds
Comparison with Structural Analogs
Enantiomeric and Substitutional Variants
Table 1: Key Structural and Commercial Properties
Key Observations :
- Substituent Effects: Replacing the 4-phenyl group with isopropyl reduces cost but introduces steric bulk, which may influence binding interactions.
Antifungal Activity
- Benzo[b]thiophen-2-yl Analogs : Derivatives like 2-(benzo[b]thiophen-2-yl)-4-phenyl-4,5-dihydrooxazole exhibit broad-spectrum antifungal activity, with MIC values as low as 0.03 μg/mL against Candida albicans. This highlights the role of aromatic heterocycles in antifungal potency .
- Target Compound: No direct antifungal data are available for (R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole. However, its bipyridinyl group may favor metal coordination over direct antifungal action, diverging from the benzo[b]thiophene-based compounds .
DNA Interaction and Stabilization
- Platinum Complexes with Modified Ligands : In , platinum complexes featuring 2-([2,2'-bipyridin]-6-yl)phenyl ligands with oxazole side chains demonstrated strong binding to c-myc G-quadruplex DNA (Ka = 2–5 × 10⁵ M⁻¹) and significant thermal stabilization (ΔTm >30°C). The oxazole moiety contributed to end-stacking interactions and side-chain-mediated selectivity .
- Its planar aromatic system could mimic the DNA-binding behavior observed in .
Key Observations :
Physical Properties and Stability
- Storage Conditions: Some dihydrooxazole derivatives, such as cycloheptane-1,1-diylbis(4-phenyl-4,5-dihydrooxazole), require storage at 0–6°C to maintain stability .
- Molecular Weight and Purity : The target compound has a molecular weight of 268.32 g/mol (calculated) and is available at 98% purity .
Biological Activity
(R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole is a chiral compound notable for its potential applications in coordination chemistry and catalysis. The compound features a bipyridine moiety and an oxazole ring, which contribute to its unique electronic and steric properties. This article explores the biological activity of this compound, focusing on its mechanism of action, interactions with biological targets, and relevant case studies.
- Molecular Formula : C19H15N3O
- Molecular Weight : 303.35 g/mol
- IUPAC Name : (4R)-4-phenyl-2-(6-pyridin-2-ylpyridin-2-yl)-4,5-dihydro-1,3-oxazole
The biological activity of (R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole is primarily attributed to its ability to coordinate with metal ions. This coordination forms stable complexes that can facilitate various catalytic cycles and influence biological processes by stabilizing transition states and intermediates. The bipyridine moiety plays a crucial role in binding to metal centers, while the oxazole ring modulates the electronic properties of the complex.
Anticancer Activity
The compound's ability to form metal complexes may also extend to anticancer activity. Metal-based drugs have gained attention for their efficacy in cancer treatment. For instance, studies on similar bipyridine-containing ligands have shown promising results in selectively targeting cancer cells while sparing normal cells.
Case Study 1: Coordination Chemistry and Catalysis
A study investigated the use of bipyridine-based ligands in catalyzing reactions involving transition metals. The researchers found that ligands like (R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole significantly enhanced reaction rates and selectivity in asymmetric synthesis processes. This finding underscores the potential of this compound in synthetic organic chemistry.
Case Study 2: Drug Development
In a drug discovery context, researchers explored the modification of oxazole derivatives to improve their biological activity. They synthesized several derivatives and tested them against various cancer cell lines. Preliminary results indicated that certain modifications led to increased cytotoxicity against tumor cells, highlighting the importance of structural optimization in drug design involving oxazole compounds.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2,2'-Bipyridine | Structure | Ligand for metal complexes; used in catalysis |
| 4,4'-Bipyridine | Structure | Similar coordination properties; less sterically hindered |
| Phenyl-Oxazole Derivatives | Structure | Antimicrobial and anticancer activities reported |
Scientific Research Applications
Coordination Chemistry
Ligand Properties
The compound acts as a bidentate ligand due to the presence of both the bipyridine and oxazole functionalities. This allows it to form stable complexes with transition metals, which are critical in various catalytic processes. The coordination ability is enhanced by the electronic properties imparted by the oxazole ring, making it suitable for applications in:
- Metal Complex Formation : It can coordinate with metals like palladium, platinum, and ruthenium, forming complexes that are used in catalysis.
- Sensing Applications : Metal complexes formed with this ligand have been explored for their potential use in sensors that detect metal ions or other analytes.
Catalysis
Catalytic Activity
The compound's ability to stabilize transition states makes it an effective catalyst or co-catalyst in organic reactions. Notable applications include:
- Cross-Coupling Reactions : The bipyridine moiety facilitates palladium-catalyzed cross-coupling reactions, which are essential in the synthesis of complex organic molecules.
- Oxidation and Reduction Reactions : The compound can serve as a catalyst for oxidation reactions using hydrogen peroxide or potassium permanganate and reduction reactions using sodium borohydride.
Drug Development
Anticancer Activity
Research has indicated that metal complexes derived from (R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole exhibit promising anticancer properties. The mechanism is believed to involve:
- Selective Targeting of Cancer Cells : Similar compounds have shown efficacy in selectively targeting cancer cells while sparing normal cells.
- Mechanism of Action : The coordination of metal ions may enhance the compound's ability to induce apoptosis in cancer cells through various pathways.
Material Science
Development of New Materials
The unique electronic properties of (R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole make it valuable in material science:
- Organic Light Emitting Diodes (OLEDs) : Its ability to form stable metal complexes can be utilized in the development of OLEDs with improved efficiency and stability.
- Photophysical Properties : Studies have shown that materials incorporating this compound exhibit interesting photophysical properties that could be harnessed for advanced optical applications.
- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that a metal complex derived from (R)-2-([2,2'-Bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of metal coordination in enhancing biological activity.
- Catalytic Efficiency in Cross-Coupling Reactions : Research conducted on palladium complexes involving this ligand showed improved yields in Suzuki-Miyaura coupling reactions compared to traditional ligands. This underscores its potential as a superior ligand in synthetic organic chemistry.
- Material Development for OLEDs : A collaborative project between chemists and materials scientists explored the use of this compound in OLED technology. Results indicated enhanced luminescence and stability when incorporated into device architectures.
Q & A
Q. What are the common synthetic routes for (R)-2-([2,2'-bipyridin]-6-yl)-4-phenyl-4,5-dihydrooxazole, and how can enantiomeric purity be ensured?
The compound is typically synthesized via cyclocondensation of chiral β-amino alcohols with 6-(2-pyridyl)-2-pyridinecarbaldehyde. A refluxing ethanol medium is often used to promote imine formation, followed by acid-catalyzed cyclization . Enantiomeric purity (>99% ee) is achieved using (R)-configured β-amino alcohols as starting materials, confirmed by chiral HPLC with a cellulose-based column .
Q. How is the stereochemical configuration of the oxazoline ring verified experimentally?
X-ray crystallography is the gold standard for confirming the (R)-configuration at the oxazoline ring’s stereocenter. For dynamic studies, -NMR coupling constants () between the oxazoline C4-H and C5-H protons (typically 6–8 Hz) correlate with diastereomeric ratios . Polarimetry and circular dichroism (CD) are complementary methods to assess optical activity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : - and -NMR confirm the bipyridyl and phenyl substituents. The oxazoline ring protons (C4-H and C5-H) appear as a multiplet between δ 4.0–5.0 ppm .
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF validates the molecular ion peak (e.g., [M+H] at m/z 371.17 for CHNO) .
- FTIR : Stretching vibrations at 1630–1650 cm (C=N) and 1250–1270 cm (C-O) confirm oxazoline ring formation .
Advanced Research Questions
Q. How does the bipyridyl moiety influence the compound’s coordination chemistry in catalytic applications?
The bipyridyl group acts as a chelating ligand, enabling coordination to transition metals (e.g., Ru, Ir) for asymmetric catalysis. For example, Ru complexes of this ligand show enantioselectivity (>80% ee) in hydrogenation of ketones due to steric and electronic modulation by the phenyl and oxazoline groups . DFT studies suggest the bipyridyl N-atoms lower the metal’s electron density, enhancing substrate activation .
Q. What strategies resolve contradictions in enantioselectivity data across different reaction conditions?
Discrepancies in enantioselectivity often arise from solvent polarity or counterion effects. For instance, in polar solvents (e.g., MeOH), hydrogen bonding with the oxazoline oxygen reduces steric shielding, lowering ee values. Systematic screening with a Design of Experiments (DoE) approach optimizes parameters like temperature, solvent, and additive effects .
Q. How can this compound be modified to enhance its antifungal activity?
Structure-activity relationship (SAR) studies show that replacing the phenyl group with electron-withdrawing substituents (e.g., -CF) improves antifungal potency against Candida albicans (MIC reduced from 32 μg/mL to 8 μg/mL). Mechanistic studies indicate increased membrane permeability and inhibition of ergosterol biosynthesis .
Q. What computational methods predict the enantioselectivity of metal-ligand complexes derived from this compound?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in catalytic cycles. For example, ΔΔG values between diastereomeric transition states correlate with experimental ee in asymmetric hydrogenation. Molecular docking further rationalizes substrate-ligand interactions .
Q. How should researchers handle safety and stability concerns during storage and use?
The compound is hygroscopic and light-sensitive. Store under inert gas (Ar/N) at −20°C in amber vials. Decomposition products (e.g., bipyridyl aldehydes) are detectable via TLC (R shift) or GC-MS. Safety protocols mandate PPE (gloves, goggles) due to potential irritancy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
